1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16N2O3·HCl.
Preparation Methods
The synthesis of 1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with 2-aminopropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.
Medicine: It is investigated for its potential use in the development of anticonvulsant drugs and other therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in the regulation of neuronal excitability. The compound may enhance GABAergic neurotransmission, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-Aminopropanoic acid: Another precursor used in the synthesis.
Isonipecotic acid: A related compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-aminopropanoyl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-4-2-3-7(5-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXGKXDJYNSKOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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